4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide 4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941265-44-7
VCID: VC11873995
InChI: InChI=1S/C19H18N4O4S/c1-23(2)28(24,25)16-10-4-13(5-11-16)18-22-17(12-20)19(27-18)21-14-6-8-15(26-3)9-7-14/h4-11,21H,1-3H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.4 g/mol

4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

CAS No.: 941265-44-7

Cat. No.: VC11873995

Molecular Formula: C19H18N4O4S

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide - 941265-44-7

Specification

CAS No. 941265-44-7
Molecular Formula C19H18N4O4S
Molecular Weight 398.4 g/mol
IUPAC Name 4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C19H18N4O4S/c1-23(2)28(24,25)16-10-4-13(5-11-16)18-22-17(12-20)19(27-18)21-14-6-8-15(26-3)9-7-14/h4-11,21H,1-3H3
Standard InChI Key FWSICXCLMAWXHR-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s IUPAC name, 4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide, reflects its tripartite structure:

  • Benzenesulfonamide backbone: A benzene ring substituted with a dimethylsulfonamide group at position 1.

  • 1,3-Oxazole heterocycle: Positioned at the para-site of the benzene ring, this five-membered ring contains nitrogen and oxygen atoms.

  • Substituents:

    • A cyano group (–C≡N) at position 4 of the oxazole.

    • A 4-methoxyphenylamino group (–NH–C<sub>6</sub>H<sub>4</sub>–OCH<sub>3</sub>) at position 5 .

The SMILES string, CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N, confirms this arrangement .

Spectroscopic and Computational Data

  • Molecular formula: C<sub>19</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub>S .

  • Molecular weight: 398.4 g/mol .

  • Hydrogen bond donors/acceptors: 1 donor (N–H) and 9 acceptors (S=O, C≡N, OCH<sub>3</sub>, oxazole N/O) .

  • Polar surface area: 84.9 Ų, suggesting moderate membrane permeability .

  • logP/logD: Estimated at 3.25, indicative of balanced lipophilicity for cellular uptake .

PropertyValue
Molecular FormulaC<sub>19</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub>S
Molecular Weight (g/mol)398.4
logP3.25
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Polar Surface Area (Ų)84.9

Synthesis and Derivatives

Synthetic Routes

While explicit details for this compound are scarce, analogous 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides are synthesized via:

  • Oxazole formation: Cyclocondensation of α-haloketones with cyanamide derivatives.

  • Sulfonylation: Reaction of intermediate amines with sulfonyl chlorides .

  • Functionalization: Introduction of the 4-methoxyphenylamino group via nucleophilic aromatic substitution or Ullmann coupling .

Structural Analogues

Compound D434-0614 (ChemDiv), a related analogue, replaces the dimethylsulfonamide with diethylsulfonamide and modifies the oxazole substituents, yielding a molecular weight of 440.52 g/mol and logP of 3.25 . Such tweaks alter pharmacokinetics without compromising the oxazole-sulfonamide pharmacophore.

Biological Activity and Mechanisms

Anticancer Profiling

In NCI-60 screenings, structurally similar compounds (e.g., derivatives 2, 3, and 9) exhibited broad-spectrum antiproliferative activity:

CompoundMean GI<sub>50</sub> (µM)Notable Cell Lines
277Leukemia (SR), Renal (A498)
370Breast (MDA-MB-468)
975CNS (SF-539)

Mechanistically, sulfonamides often inhibit carbonic anhydrases or histone deacetylases (HDACs), while oxazoles modulate kinase signaling . The cyano group may enhance target binding via dipole interactions .

Selectivity and Toxicity

Pharmacokinetic and Physicochemical Profiling

Solubility and Permeability

  • Aqueous solubility (logSw): Predicted -3.52, indicating poor solubility, necessitating formulation aids .

  • Permeability: Moderate (logD ~3.25) suggests adequate passive diffusion across biological membranes .

Metabolic Stability

The methoxy group may undergo O-demethylation via cytochrome P450 enzymes, while the sulfonamide is resistant to hydrolysis. Oxazole ring metabolism remains unexplored but could involve ring-opening under oxidative conditions .

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